molecular formula C8H12N2O2 B13272817 2-Amino-3-(5-methylfuran-2-yl)propanamide

2-Amino-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B13272817
M. Wt: 168.19 g/mol
InChI Key: QGHZNLZSWHVDIT-UHFFFAOYSA-N
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Description

2-Amino-3-(5-methylfuran-2-yl)propanamide is an organic compound with the molecular formula C8H12N2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains an amino group and an amide group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-methylfuran-2-yl)propanamide can be achieved through several methods. One common approach involves the reduction of 3-(5-methylfuran-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired compound in good yields and avoids the use of environmentally harmful reagents like sodium amalgam.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed to minimize environmental impact and maximize yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-methylfuran-2-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino and amide groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield saturated amides.

Scientific Research Applications

2-Amino-3-(5-methylfuran-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the modulation of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Amino-3-(5-methylfuran-2-yl)propanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-amino-3-(5-methylfuran-2-yl)propanamide

InChI

InChI=1S/C8H12N2O2/c1-5-2-3-6(12-5)4-7(9)8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11)

InChI Key

QGHZNLZSWHVDIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CC(C(=O)N)N

Origin of Product

United States

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